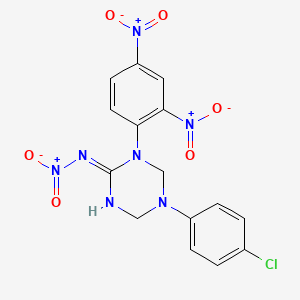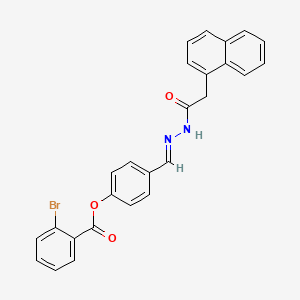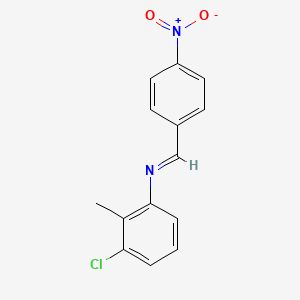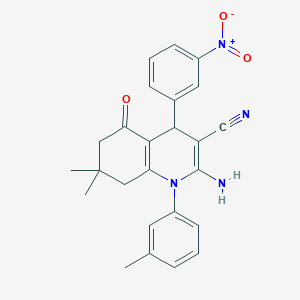![molecular formula C23H18ClN3O6 B11540361 3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11540361.png)
3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthetic route for this compound involves the reaction of a substituted hydrazine with a 2-chlorobenzoic acid derivative. The specific reaction conditions and industrial production methods may vary, but the key steps include:
-
Hydrazine Derivative Formation: : The hydrazine moiety is formed by reacting an appropriate hydrazine compound (such as hydrazine hydrate) with a substituted acyl chloride or anhydride. This step introduces the hydrazine functionality.
-
Condensation Reaction: : The hydrazine derivative is then reacted with a 2-chlorobenzoic acid derivative (containing the nitrophenoxy group). The condensation reaction leads to the formation of the target compound.
化学反应分析
-
Benzylic Position Reactivity: : Due to the presence of the benzylic carbon (adjacent to the phenyl ring), this compound can undergo reactions at that position. Benzylic halides typically react via an SN1 pathway, forming resonance-stabilized carbocations .
-
Nitro Group Reactivity: : The nitro group (-NO2) is electron-withdrawing, making the compound susceptible to nucleophilic substitution reactions. Common reagents include amines, thiols, and other nucleophiles.
科学研究应用
This compound has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: It may serve as a building block for designing functional materials.
Agrochemicals: The compound’s properties could be relevant for crop protection.
作用机制
The exact mechanism of action remains an area of active research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
相似化合物的比较
While I don’t have a direct list of similar compounds, researchers would compare this compound with related benzoate derivatives, considering factors like substituents, reactivity, and biological effects.
属性
分子式 |
C23H18ClN3O6 |
|---|---|
分子量 |
467.9 g/mol |
IUPAC 名称 |
[3-[(E)-[[2-(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H18ClN3O6/c1-15-9-10-21(20(11-15)27(30)31)32-14-22(28)26-25-13-16-5-4-6-17(12-16)33-23(29)18-7-2-3-8-19(18)24/h2-13H,14H2,1H3,(H,26,28)/b25-13+ |
InChI 键 |
BGOHWGFOLSNCGZ-DHRITJCHSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11540278.png)
![4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzonitrile](/img/structure/B11540281.png)
![Acetamide, N-(2,6-diethylphenyl)-2-[[6-[[(4-nitrophenyl)methylene]amino]-2-benzothiazolyl]thio]-](/img/structure/B11540289.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11540296.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11540311.png)



![2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11540330.png)
![N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B11540331.png)
![2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11540332.png)
![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-6-iodophenol](/img/structure/B11540342.png)
